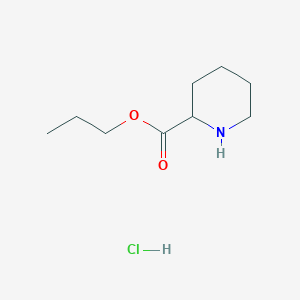
Propyl piperidine-2-carboxylate hydrochloride
Übersicht
Beschreibung
Propyl piperidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 . It is a derivative of piperidine, which is an organic compound with the molecular formula (CH2)5NH . Piperidine is a heterocyclic amine that consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .
Molecular Structure Analysis
The molecular structure of propyl piperidine-2-carboxylate hydrochloride is based on the piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The propyl group and the carboxylate group are attached to this ring .Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structure Analysis
- Crystal Structure : 4-Piperidinecarboxylic acid hydrochloride has been studied for its crystal and molecular structure using X-ray diffraction, calculations, and FTIR spectrum. This research provides insights into the atomic arrangement and interactions within the compound (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Pharmacology and Medicinal Chemistry
- Fluorinated Derivatives : The modification of N-alkyl-piperidine-2-carboxamides with fluorine atoms has been explored to understand its impact on pharmacologically relevant properties. This research contributes to the development of more effective local anesthetics (Vorberg et al., 2016).
- Cocaine Abuse Treatment : Piperidine-based analogues have been studied for their potential in treating cocaine abuse. This includes examining their binding affinity and inhibition of dopamine uptake (Kozikowski et al., 1998).
Bioactivity Studies
- Cytotoxicity and Enzyme Inhibition : Certain piperidine moieties have been evaluated for their cytotoxicity and carbonic anhydrase inhibitory activities, which is crucial for developing new therapeutic agents (Unluer et al., 2016).
Catalysis and Chemical Synthesis
- Nanomagnetic Reusable Catalyst : Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles have been developed as a novel catalyst for efficient synthesis in chemical processes. This contributes to advancements in green chemistry and nanotechnology (Ghorbani‐Choghamarani & Azadi, 2015).
Antibacterial Activity
- Antibacterial Derivatives : Tetrahydropyridin-4-ol derivatives with diversified heterocyclic and aromatic systems have been synthesized and evaluated for their antibacterial activity. This research is significant for developing new antimicrobial agents (Aridoss, Amirthaganesan, & Jeong, 2010).
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as propyl piperidine-2-carboxylate hydrochloride, is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
propyl piperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-7-12-9(11)8-5-3-4-6-10-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKJHWNYQDFING-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl piperidine-2-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B1393901.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)





![3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393909.png)
![3-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393911.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1393916.png)
![4-[(3-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393918.png)